1-Acetyl-3,4-epoxy-pyrrolidine
Description
1-Acetyl-3,4-epoxy-pyrrolidine is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine backbone modified with an acetyl group at the 1-position and an oxygen-containing epoxy bridge spanning the 3- and 4-positions. This structure confers unique reactivity, particularly in ring-opening reactions, making it valuable for synthesizing bioactive molecules or polymers. While direct literature on this compound is scarce, its structural features align with pyrrolidine derivatives widely studied in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(6-oxa-3-azabicyclo[3.1.0]hexan-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4(8)7-2-5-6(3-7)9-5/h5-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWPGVGGCWKMDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2C(C1)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31865-21-1 | |
| Record name | 1-{6-oxa-3-azabicyclo[3.1.0]hexan-3-yl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acetyl-3,4-epoxy-pyrrolidine can be synthesized through several methods. One common approach involves the epoxidation of 1-acetylpyrrolidine. The synthesis typically starts with the preparation of 1-acetylpyrrolidine, which can be achieved by acetylation of pyrrolidine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The resulting 1-acetylpyrrolidine is then subjected to epoxidation using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst such as sodium tungstate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3,4-epoxy-pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The epoxy group is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Reduction: The compound can be reduced to form 1-acetyl-3,4-dihydroxy-pyrrolidine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Nucleophilic Ring Opening: Reagents such as ammonia, primary amines, or alcohols in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Nucleophilic Ring Opening: Products include 1-acetyl-3-hydroxy-4-alkylamino-pyrrolidines or 1-acetyl-3-hydroxy-4-alkoxy-pyrrolidines.
Reduction: 1-Acetyl-3,4-dihydroxy-pyrrolidine.
Substitution: Various substituted pyrrolidines depending on the reagent used.
Scientific Research Applications
1-Acetyl-3,4-epoxy-pyrrolidine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Studies: It can be used to study the mechanisms of enzyme-catalyzed reactions involving epoxides and acetyl groups.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-acetyl-3,4-epoxy-pyrrolidine involves its interaction with nucleophiles, leading to ring-opening reactions. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other biological molecules. This reactivity can be exploited in designing enzyme inhibitors or other bioactive compounds. The acetyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Target Compound: 1-Acetyl-3,4-epoxy-pyrrolidine
- Functional Groups : Acetyl (electron-withdrawing) and epoxy (strained cyclic ether).
- Reactivity : Epoxy ring susceptible to nucleophilic attack (e.g., by amines or thiols), enabling cross-linking or derivatization. Acetyl group may stabilize intermediates or direct regioselectivity.
Comparative Compound: Pyrrolidine, 1-[(1E)-1-(3,4-dimethoxyphenyl)-2-phenylethenyl] (CAS 912339-23-2)
- Functional Groups : Substituted ethenyl (π-conjugated system) with 3,4-dimethoxyphenyl and phenyl substituents.
- Reactivity : Ethenyl group likely participates in cycloaddition or electrophilic addition. Methoxy groups enhance solubility and electronic modulation.
Key Differences :
- The acetyl-epoxy system in the target compound favors stepwise functionalization, while the ethenyl-methoxy groups in the comparative compound enable electronic tuning for catalysis or photophysical studies.
Research Findings and Limitations
- Synthesis Challenges : this compound likely requires controlled epoxidation of a diene precursor, followed by acetylation—a process sensitive to stereochemical outcomes. By contrast, the comparative compound’s synthesis may involve Heck coupling or Wittig reactions to install the ethenyl group .
- Biological Activity : Epoxy-pyrrolidines are explored as protease inhibitors (e.g., in antiviral agents), whereas methoxy-substituted ethenyl pyrrolidines may serve as kinase modulators due to aromatic stacking interactions.
- Data Gaps : Direct experimental data (e.g., NMR, XRD) for this compound are absent in public databases, necessitating reliance on analog-based predictions.
Biological Activity
1-Acetyl-3,4-epoxy-pyrrolidine is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields.
Target of Action
this compound interacts with various molecular targets, influencing multiple biochemical pathways. These interactions can lead to significant cellular effects, including modulation of enzyme activity and gene expression.
Mode of Action
The compound is known to affect cell signaling pathways and cellular metabolism. Its unique structure allows it to bind selectively to certain proteins, which can enhance or inhibit their functions depending on the biological context.
This compound exhibits a range of biological activities:
- Antioxidant Activity : The compound has demonstrated the ability to neutralize free radicals, which can help protect cells from oxidative stress.
- Anti-inflammatory Effects : It has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antibacterial and Antifungal Properties : Studies indicate effectiveness against various bacterial and fungal strains.
- Antiparasitic and Anthelmintic Activities : The compound has been evaluated for its potential in treating parasitic infections.
- Anticancer Potential : Preliminary research suggests it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
- Neuropharmacological Effects : It may influence neurotransmitter systems, offering potential benefits in neurodegenerative conditions .
Cellular Effects
The compound's effects on cellular processes are complex:
- Cell Signaling : It can modulate pathways involved in cell growth and differentiation.
- Gene Expression : Changes in gene expression profiles have been observed, suggesting possible roles in regulating cellular functions.
- Metabolic Impact : The compound influences metabolic pathways, which can affect energy production and utilization within cells.
Dosage Effects in Animal Models
Research on dosage effects remains limited. However, existing studies on related pyrrolidine alkaloids indicate that varying dosages can lead to different outcomes regarding toxicity and therapeutic efficacy. Some compounds within this class have shown organ toxicity at high doses, necessitating careful evaluation in future studies.
Synthetic Routes
This compound can be synthesized through several methods:
- Acetylation of Pyrrolidine : Using acetic anhydride or acetyl chloride with a base such as pyridine.
- Epoxidation : The resulting 1-acetylpyrrolidine is subjected to epoxidation using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Industrial Production
For industrial applications, these synthetic routes are optimized for yield and cost-effectiveness. Continuous flow reactors may be employed to ensure consistent quality.
Chemical Reactions Analysis
This compound is involved in various chemical reactions:
| Reaction Type | Description |
|---|---|
| Nucleophilic Ring Opening | The epoxy group undergoes nucleophilic attack by amines or alcohols. |
| Reduction | Can be reduced to form 1-acetyl-3,4-dihydroxy-pyrrolidine using LiAlH4. |
| Substitution | The acetyl group can be replaced with other functional groups. |
These reactions highlight the compound's versatility as a building block in organic synthesis.
Scientific Research Applications
The unique properties of this compound make it valuable across various research domains:
- Organic Synthesis : Acts as an intermediate for synthesizing complex pharmaceuticals and agrochemicals.
- Medicinal Chemistry : Its structure suggests potential as a drug candidate targeting specific enzymes or receptors.
- Biological Studies : Useful for investigating enzyme-catalyzed reactions involving epoxides and acetyl groups.
Comparison with Similar Compounds
Comparative analysis with similar compounds reveals distinct reactivity profiles:
| Compound | Key Difference |
|---|---|
| 1-Acetyl-2,3-epoxy-pyrrolidine | Epoxy group at different positions affecting reactivity |
| 1-Acetyl-3,4-dihydroxy-pyrrolidine | Lacks epoxy group; reduced reactivity |
| 1-Benzoyl-3,4-epoxy-pyrrolidine | Different functional groups leading to varied applications |
This comparison underscores the unique attributes of this compound that contribute to its potential applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
